Ethylenebismaleimide

Protein Crosslinking Bioconjugation Structural Biology

Select Ethylenebismaleimide (BMOE) when your protocol demands the shortest commercially available bismaleimide spacer arm (8.0 Å) for resolving closely associated cysteine residues in crosslinking mass spectrometry and protein structural mapping. Its compact 7-atom aliphatic bridge yields the highest crosslink density among bismaleimide monomers, delivering maximum stiffness and modulus in high-performance thermoset composites. For thermally reversible polymer networks, the maleimide termini participate in Diels-Alder chemistry with furan-functionalized backbones, enabling reprocessable elastomers. Choose this compound for applications where spacer arm precision is non-negotiable. Supplied as an off-white to light yellow crystalline powder, ≥98% purity, shipped at ambient temperature.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 5132-30-9
Cat. No. B014165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenebismaleimide
CAS5132-30-9
SynonymsEBM;  1,2-Bis-maleimidoethane;  1,1’-(1,2-Ethanediyl)bis-1H-pyrrole-2,5-dione;  N,N’-Ethylenebismaleimide;  N,N’-Ethylenedimaleimide;  NSC 41127; 
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCN2C(=O)C=CC2=O
InChIInChI=1S/C10H8N2O4/c13-7-1-2-8(14)11(7)5-6-12-9(15)3-4-10(12)16/h1-4H,5-6H2
InChIKeyPUKLCKVOVCZYKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenebismaleimide (CAS 5132-30-9) Technical and Procurement Baseline


Ethylenebismaleimide (CAS 5132-30-9), systematically named 1,2-Bis(maleimido)ethane and also referred to as N,N'-Ethylenedimaleimide or BMOE, is a crystalline, homobifunctional bismaleimide compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . It possesses a predicted density of 1.51 g/cm³ and a boiling point of 428.3°C . The compound is characterized by two terminal maleimide groups separated by a short, 7-atom alkyl spacer . These maleimide moieties are highly reactive towards sulfhydryl (-SH) groups, enabling the formation of stable thioether bonds for covalent crosslinking . Ethylenebismaleimide is typically supplied as an off-white to light-yellow powder with a melting point range of 191-195°C [1]. It is a versatile building block used in both high-performance polymer synthesis and specific biochemical conjugation applications [2].

Why Ethylenebismaleimide (5132-30-9) Cannot Be Indiscriminately Substituted


The scientific selection of Ethylenebismaleimide hinges on its unique structural and functional profile, which prevents direct substitution with other bismaleimides. Within the bismaleimide class, the length and nature of the central spacer arm dictate the compound's utility in different applications . A longer, more flexible spacer arm in an analog like BMH (1,6-Bis(maleimido)hexane) enables crosslinking over greater distances, but this comes at the cost of reduced crosslink density and lower rigidity in the final polymer network compared to Ethylenebismaleimide [1]. In protein chemistry, this spacer length is not a variable to be optimized; it is a fixed parameter that determines which molecular interactions can be probed. Using a longer analog will invariably result in different crosslinking patterns, making direct comparison or replication impossible . In materials science, the aliphatic ethylene bridge of Ethylenebismaleimide yields different mechanical and thermal properties compared to the aromatic cores found in most commercial BMI resins (e.g., 4,4′-bismaleimidodiphenylmethane, BDM) [2]. Consequently, substituting one bismaleimide for another without accounting for these critical differences will lead to unpredictable or entirely altered outcomes in both research and industrial applications.

Quantitative Differentiation of Ethylenebismaleimide (5132-30-9) Against Key Comparators


Shortest Spacer Arm in the BMOE/BMB/BMH Series for Close-Proximity Crosslinking

Ethylenebismaleimide (BMOE) provides a defined spacer arm length of 8.0 Å, which is the shortest among the three common homobifunctional maleimide crosslinkers. This is a quantifiable parameter used for mapping protein-protein interaction distances . In direct comparison, the analog BMB (1,4-Bismaleimidobutane) has a spacer arm of 10.9 Å, and BMH (1,6-Bismaleimidohexane) has a spacer arm of 13.0 Å . This difference in molecular geometry allows BMOE to crosslink sulfhydryl groups that are in closer proximity, a feat not achievable with the longer BMB or BMH .

Protein Crosslinking Bioconjugation Structural Biology

Higher Modulus and Yield Strength Due to Increased Crosslink Density in Polymer Networks

In bismaleimide resin systems, the crosslink density is a primary determinant of mechanical properties. The shorter, less flexible ethylene bridge in Ethylenebismaleimide leads to a tighter network with a higher crosslink density compared to BMIs with longer or more flexible spacer arms [1]. A foundational study on bismaleimide resins demonstrated that both modulus and yield strength vary directly with the crosslink density of the network [1]. While this study did not test BMOE directly, the established structure-property relationship provides a class-level inference that BMOE's compact structure will yield higher modulus and strength compared to a BMI with a longer aliphatic spacer, such as BMH.

Polymer Chemistry Thermoset Resins Composite Materials

Thermoreversible Crosslinking in Furan-Modified Rubbers for Recyclable Materials

Ethylenebismaleimide has been demonstrated to function as an effective crosslinker in Diels-Alder (DA) thermoreversible polymer networks. A proof-of-concept study showed that furan-functionalized ethylene-vinyl acetate (EVA) rubber could be successfully crosslinked with a bismaleimide (BM) via a DA reaction [1]. The resulting materials exhibited rubber properties similar to those of peroxide-cured EVA rubbers with comparable cross-link densities [1]. This specific application leverages the maleimide group's ability to participate in reversible cycloaddition reactions, a feature that is not universally accessible or equally efficient across all bismaleimides due to steric and electronic factors.

Sustainable Polymers Thermoreversible Crosslinking Elastomers

Procurement-Driven Applications for Ethylenebismaleimide (5132-30-9)


Close-Proximity Protein Crosslinking and Interaction Mapping

Procure Ethylenebismaleimide (BMOE) when the experimental objective is to identify or stabilize protein-protein interactions where the reactive cysteine residues are in close proximity. Its 8.0 Å spacer arm, the shortest in its class, makes it the essential reagent for this specific type of structural mapping [1]. Analogs with longer spacer arms, such as BMB (10.9 Å) or BMH (13.0 Å), are unsuitable for this purpose as they will fail to capture close interactions or produce false positives by crosslinking more distant sites .

Formulation of High-Stiffness, Highly Crosslinked Thermoset Resins

Select Ethylenebismaleimide as a co-monomer or curing agent when developing thermosetting polymers where maximizing stiffness, modulus, and strength is paramount. Its compact, 7-atom aliphatic spacer yields a higher crosslink density upon curing compared to BMIs with longer or more flexible linkers [1]. This directly translates to improved mechanical properties, making it the preferred choice for high-performance composite matrices in aerospace or electronics applications where rigidity is critical [1].

Development of Recyclable, Thermoreversible Elastomer Networks

Use Ethylenebismaleimide in R&D for next-generation, sustainable materials. Its maleimide groups have been shown to participate effectively in Diels-Alder chemistry to create thermally reversible crosslinks in furan-functionalized polymers like EVA rubber [1]. This enables the design of elastomers and thermosets that can be depolymerized or reprocessed under mild thermal conditions, a feature that distinguishes it from permanently crosslinked systems formed with peroxides or other irreversible curing agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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